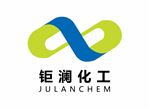- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Enjia Trading Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Nanjing Jubai Biopharm
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Mitomycins, mitosane and mitosene derivatives
Mitomycins, mitosanes, and mitoses are a class of biologically active natural products derived from Streptomyces bacteria. These compounds exhibit potent antitumor activity due to their ability to intercalate into DNA and inhibit topoisomerase II enzymes, leading to strand breaks in DNA and ultimately cell death. The derivatives of these molecules are often synthesized to enhance their therapeutic efficacy or reduce side effects.
Mitomycin C is the most well-known member of this class and has been used clinically for decades as an antitumor agent. It is particularly effective against bladder cancer and is sometimes used in combination therapy. Mitosanes and mitoses, while less commonly discussed, are structural analogs that may offer improved pharmacokinetic properties or reduced toxicity compared to their parent compounds.
In recent years, research has focused on modifying these molecules through chemical derivatization, introducing functional groups such as fluorine, bromine, or linking them with other agents. These modifications aim to enhance solubility, stability, and target specificity, making these compounds more effective in treating various types of cancers while minimizing adverse effects.
These derivatives show promise for developing new chemotherapeutic agents, particularly in the treatment of drug-resistant tumors, though further clinical trials are needed to confirm their efficacy and safety.


-
Exploring the Potential of 2-Methyl-1H-imidazole in BiopharmaceuticalsExploring the Potential of 2-Methyl-1H-imidazole in Biopharmaceuticals Introduction 2-Methyl-1H-imidazole is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and biopharmaceuticals. This molecule, characterized by its five-membered ring containing two nitrogen atoms and a methyl group at position 2, serves as a versatile scaffold for drug...
-
L-Phenylalanine: A Key Intermediate in Chemical Biopharmaceutical SynthesisL-Phenylalanine: A Key Intermediate in Chemical Biopharmaceutical Synthesis L-Phenylalanine is an essential amino acid that plays a pivotal role in chemical and biopharmaceutical synthesis. It serves as a critical intermediate in the production of various bioactive compounds, including peptide analogs, pharmaceutical agents, and other biomolecules. Its unique structure and reactivity make it indi...
-
The Therapeutic Potential of Stevioside in Biopharmaceutical Applications: A ReviewThe Therapeutic Potential of Stevioside in Biopharmaceutical Applications: A Review Introduction to Stevioside Stevioside, a natural sweetener extracted from the leaves of the Stevia rebaudiana plant, has garnered significant attention in recent years due to its potential therapeutic applications in biopharmaceuticals. Beyond its role as a non-caloric sweetener, stevioside exhibits diverse pharma...
-
Comparative Analysis of Clarithromycin Pharmacokinetics and Pharmacodynamics in Various Patient PopulationsComparative Analysis of Clarithromycin Pharmacokinetics and Pharmacodynamics in Various Patient Populations Introduction to Clarithromycin: A Key Antibiotic in Modern Medicine Clarithromycin, a macrolide antibiotic, has become an essential component of modern medicine due to its potent activity against a wide range of bacterial pathogens. Its unique pharmacokinetic and pharmacodynamic properties ...
-
Urea's Role in Biopharmaceuticals: A Crucial Catalyst for Medicinal ChemistryUrea's Role in Biopharmaceuticals: A Crucial Catalyst for Medicinal Chemistry Urea, a simple yet versatile molecule with the chemical formula CH₄N₂O, has long been recognized for its significant contributions to various fields of science and industry. In the realm of biopharmaceuticals and medicinal chemistry, urea plays an indispensable role as both a reagent and a building block for numerous th...






